(4-butan-2-ylphenyl) N-methylcarbamate
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Overview
Description
(4-Butan-2-ylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C12H17NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a phenyl ring, and a carbamate group linked to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butan-2-ylphenyl) N-methylcarbamate typically involves the reaction of 4-butan-2-ylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-butan-2-ylphenol+methyl isocyanate→(4-butan-2-ylphenyl) N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Butan-2-ylphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
(4-Butan-2-ylphenyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of (4-butan-2-ylphenyl) N-methylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is achieved through the binding of the carbamate group to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenyl) N-methylcarbamate
- (4-Isopropylphenyl) N-methylcarbamate
- (4-Ethylphenyl) N-methylcarbamate
Uniqueness
(4-Butan-2-ylphenyl) N-methylcarbamate is unique due to its specific butan-2-yl substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure influences its reactivity and effectiveness in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
100789-69-3 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4-butan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)10-5-7-11(8-6-10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
SAHIEIKAICLWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
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